molecular formula C12H21N3O2 B1672418 6-n-Octylaminouracil CAS No. 83797-69-7

6-n-Octylaminouracil

Cat. No. B1672418
CAS RN: 83797-69-7
M. Wt: 239.31 g/mol
InChI Key: PFSWASUQURIOOR-UHFFFAOYSA-N
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Description

6-n-Octylaminouracil, also known as 6-OAU, is a lipid-mimetic structure that acts as a synthetic GPR84 agonist . It is predominantly expressed in immune cells and plays important roles in inflammation, fibrosis, and metabolism .


Synthesis Analysis

The synthesis of 6-n-Octylaminouracil was first discovered by Suzuki and colleagues in 2013 . It was synthesized at Okayama University or in-house at Daiichi Sankyo Co. Ltd .


Molecular Structure Analysis

The molecular structure of 6-n-Octylaminouracil is C12H21N3O2 . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, 8 rotatable bonds, a topological polar surface area of 77.75, and a molecular weight of 239.16 .


Chemical Reactions Analysis

6-n-Octylaminouracil is a surrogate GPR84 agonist . It has been shown to induce a pro-inflammatory response . It is more potent than medium-chain fatty acids (MCFAs) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-n-Octylaminouracil include a molecular weight of 239.16, XLogP of 3.82, and it does not break any of Lipinski’s rules .

Mechanism of Action

Target of Action

The primary target of 6-n-Octylaminouracil (6-OAU) is GPR84 , a G_i-coupled G-protein-coupled receptor (GPCR) that is expressed on the surface of immune cells . GPR84 plays a crucial role in modulating the innate immune response in conditions such as fibrotic disorders . It has been associated with inflammation as well as the regulation of metabolism and energy sensing .

Mode of Action

6-OAU acts as a surrogate GPR84 agonist . It interacts with GPR84, inducing a pro-inflammatory response . The activation of GPR84 by 6-OAU potentiates a pro-inflammatory phenotype via the enhanced STAT1 pathway .

Biochemical Pathways

The activation of GPR84 by 6-OAU leads to various downstream cell signaling effects. Different GPR84 agonists have been demonstrated to induce different downstream pathways. For example, the selective biased agonist DL-175 resulted in less arrestin signaling when compared with 6-OAU in GPR84-CHO cells .

Pharmacokinetics

The structural features in gpr84 that coordinate the polar ends of 6-oau, including the interactions with the positively charged side chain of r172 and the downward movement of the extracellular loop 2 (ecl2), have been identified . These features contribute to direct ligand binding and play a pivotal role in ligand entry from the extracellular milieu .

Result of Action

The activation of GPR84 by 6-OAU leads to increased cytokine secretion and chemotaxis . It also enhances the pro-inflammatory response and has been shown to lead to phagocytosis . Moreover, 6-OAU treatment significantly retards tumor growth and increases the anti-tumor efficacy of anti-PD-1 therapy .

Action Environment

GPR84 is mainly expressed in immune cells, including monocytes, macrophages, and neutrophils in the periphery and microglia in the brain . It is upregulated by certain inflammatory stimuli, such as lipopolysaccharide (LPS) and TNF . Therefore, the action, efficacy, and stability of 6-OAU can be influenced by these environmental factors.

Safety and Hazards

6-n-Octylaminouracil is considered toxic and is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

6-(octylamino)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-2-3-4-5-6-7-8-13-10-9-11(16)15-12(17)14-10/h9H,2-8H2,1H3,(H3,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSWASUQURIOOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC1=CC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-n-Octylaminouracil

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 6-n-Octylaminouracil interact with its target and what are the downstream effects?

A: 6-n-Octylaminouracil acts as a surrogate agonist for G protein-coupled receptor 84 (GPR84) []. This means it binds to GPR84 and mimics the effects of the natural ligand, leading to receptor activation. This activation triggers several downstream effects:

  • Increased production of inflammatory mediators: In macrophages, 6-OAU enhances the production of pro-inflammatory cytokines such as TNFα, IL-6, IL-12B, CCL2, CCL5, and CXCL1 [].
  • Enhanced phagocytosis: 6-OAU stimulates bacterial adhesion and phagocytosis in macrophages, contributing to the immune response against pathogens [].
  • Increased intracellular Ca2+ levels and mitochondrial respiration: In brown adipose tissue, 6-OAU increases intracellular calcium levels, influencing mitochondrial respiration and ultimately enhancing brown adipocyte activity [].

Q2: What is the role of GPR84 in inflammation, and how does 6-OAU modulate this role?

A: GPR84 is predominantly expressed in immune cells and plays a role in the inflammatory response. Its expression is upregulated by various factors including endotoxemia, hyperglycemia, hypercholesterolemia, LPS, and other pro-inflammatory molecules []. 6-OAU, by activating GPR84, amplifies the inflammatory response, particularly in macrophages [, ]. This suggests that GPR84 antagonists, rather than agonists like 6-OAU, may hold therapeutic potential for inflammatory diseases.

Q3: How does 6-OAU affect brown adipose tissue activity?

A: Studies using mice lacking GPR84 (GPR84-KO) showed increased lipid accumulation and reduced brown adipose tissue (BAT) activity, making them more susceptible to cold []. 6-OAU administration was able to counteract these effects by:

  • Restoring thermogenic gene expression in brown adipocytes derived from GPR84-KO mice [].
  • Increasing oxygen consumption in these cells, indicating enhanced mitochondrial respiration [].

Q4: What are the potential therapeutic applications of targeting GPR84?

A4: The research suggests that modulating GPR84 activity could have therapeutic benefits in several areas:

  • Metabolic disorders: Enhancing GPR84 activity with agonists like 6-OAU could be beneficial for treating metabolic disorders by promoting brown adipose tissue activity and improving energy expenditure [].
  • Inflammatory diseases: Blocking GPR84 with antagonists might help to dampen excessive inflammation associated with various chronic conditions [].
  • Cancer immunotherapy: While not directly addressed in the provided abstracts, one paper mentions "targeting metabolic sensing switch GPR84 on macrophages for cancer immunotherapy" [], suggesting potential applications in this field. Further research is needed to explore this avenue.

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